lithium 3-hydroxypent-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 3-hydroxypent-4-ynoate is a chemical compound with the molecular formula C5H5LiO3. It is a lithium salt of 3-hydroxypent-4-ynoic acid. This compound is known for its unique structure, which includes both a hydroxyl group and an alkyne group, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-hydroxypent-4-ynoate typically involves the reaction of 3-hydroxypent-4-ynoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and concentration of reactants to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Lithium 3-hydroxypent-4-ynoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the alkyne group.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxopent-4-ynoate.
Reduction: Formation of 3-hydroxypent-4-ene or 3-hydroxypentane.
Substitution: Formation of 3-halopent-4-ynoate.
Scientific Research Applications
Lithium 3-hydroxypent-4-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways involving hydroxylation and alkyne functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium 3-hydroxypent-4-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Lithium 3-hydroxybut-2-ynoate
- Lithium 3-hydroxyhex-4-ynoate
- Lithium 3-hydroxyhept-4-ynoate
Uniqueness
Lithium 3-hydroxypent-4-ynoate is unique due to its specific chain length and the presence of both hydroxyl and alkyne functional groups. This combination allows it to participate in a diverse range of chemical reactions and makes it a valuable reagent in various fields of research .
Properties
CAS No. |
2567496-03-9 |
---|---|
Molecular Formula |
C5H5LiO3 |
Molecular Weight |
120.1 g/mol |
IUPAC Name |
lithium;3-hydroxypent-4-ynoate |
InChI |
InChI=1S/C5H6O3.Li/c1-2-4(6)3-5(7)8;/h1,4,6H,3H2,(H,7,8);/q;+1/p-1 |
InChI Key |
NUEDJFJHSFLMQL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C#CC(CC(=O)[O-])O |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.